molecular formula C13H21ClFN B2703512 N-(3-Fluorobenzyl)-3-methylpentan-2-amine hydrochloride CAS No. 2225154-26-5

N-(3-Fluorobenzyl)-3-methylpentan-2-amine hydrochloride

Cat. No. B2703512
CAS RN: 2225154-26-5
M. Wt: 245.77
InChI Key: XHKOFGUVQPYNPU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(3-Fluorobenzyl)-3-methylpentan-2-amine hydrochloride” would depend on the specific reactants and conditions used. Similar compounds often undergo reactions involving the fluorobenzyl group or the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific chemical structure . These might include its molecular weight, solubility, melting point, boiling point, and other properties.

Scientific Research Applications

Novel Synthesis and Derivatives

Research has been conducted on novel syntheses of fluorinated compounds, which are crucial in the development of pharmaceuticals and agrochemicals due to their unique properties. For instance, Anderson, Burks, and Harruna (1988) developed a convenient and rapid three-step reaction sequence to synthesize 3-fluoro-1-aminoadamantane and its derivatives, highlighting the importance of fluorinated compounds in synthetic chemistry (Anderson, Burks, & Harruna, 1988).

Chelating Ligands for Metals

Liu et al. (1993) focused on designing and synthesizing hexadentate (N3O3) tripodal amine phenol ligand complexes of aluminum, gallium, and indium. These complexes have applications in catalysis and materials science due to their ability to form highly coordinated structures with metals (Liu et al., 1993).

Conversion of D-Penicillamine

Al-Zaidi, Crilley, and Stoodley (1983) demonstrated the conversion of D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry. This research contributes to the development of novel synthetic pathways in pharmaceutical chemistry (Al-Zaidi, Crilley, & Stoodley, 1983).

Synthesis of Enantiopure Compounds

Concellón et al. (2008) described the transformation of enantiopure diepoxypentan-3-amine into enantiopure dihydroxy-3-aminopiperidines, showcasing the importance of fluorinated amines in the synthesis of complex molecular structures with potential pharmaceutical applications (Concellón et al., 2008).

Corrosion Inhibition

Negm et al. (2012) investigated the inhibitory action of novel diquaternary Schiff dibases on carbon steel corrosion, demonstrating the potential of fluorinated amines in developing new corrosion inhibitors for industrial applications (Negm et al., 2012).

Nonheme FeIVO Complexes

Kaizer et al. (2004) studied nonheme oxoiron(IV) complexes, which are relevant in biological and catalytic oxidation processes, further underlining the diverse applications of fluorinated compounds in chemistry (Kaizer et al., 2004).

Mechanism of Action

The mechanism of action of “N-(3-Fluorobenzyl)-3-methylpentan-2-amine hydrochloride” would depend on its specific chemical structure and the context in which it’s used. Without specific information, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with “N-(3-Fluorobenzyl)-3-methylpentan-2-amine hydrochloride” would depend on its specific chemical structure. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “N-(3-Fluorobenzyl)-3-methylpentan-2-amine hydrochloride” would depend on its potential applications. This could include further studies on its synthesis, properties, and possible uses .

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-methylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN.ClH/c1-4-10(2)11(3)15-9-12-6-5-7-13(14)8-12;/h5-8,10-11,15H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKOFGUVQPYNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)NCC1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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